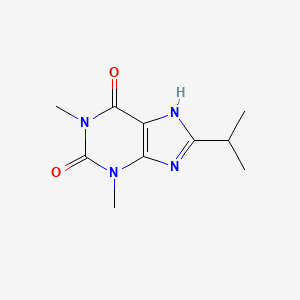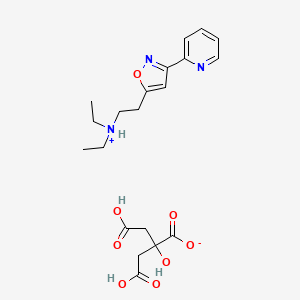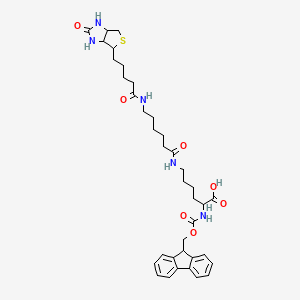
Fmoc-Lys(epsilonAhx-biotinyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(epsilonAhx-biotinyl)-OH: is a synthetic compound used in various biochemical and pharmaceutical applications. It is a derivative of lysine, a naturally occurring amino acid, and is modified with a biotinyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and bioconjugation studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(epsilonAhx-biotinyl)-OH typically involves the following steps:
Protection of Lysine: The epsilon-amino group of lysine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Biotinylation: The protected lysine is then reacted with biotinylation reagents to attach the biotinyl group to the epsilon-amino group.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further modifications of the lysine residue.
Bioconjugation Reactions: The biotinyl group can form strong non-covalent interactions with streptavidin or avidin, making it useful for various bioconjugation applications.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Biotinylation: Biotinylation reagents such as biotin-N-hydroxysuccinimide (NHS) ester are used under mild conditions.
Major Products:
Deprotected Lysine Derivatives: Removal of the Fmoc group yields lysine derivatives that can be further modified.
Biotinylated Conjugates: The biotinyl group allows for the formation of biotin-streptavidin conjugates.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-Lys(epsilonAhx-biotinyl)-OH is used as a building block in solid-phase peptide synthesis.
Bioconjugation: The biotinyl group allows for the attachment of peptides to various surfaces and molecules.
Biology:
Protein Labeling: The biotinyl group can be used to label proteins for detection and purification.
Cell Imaging: Biotinylated peptides can be used in cell imaging studies to visualize cellular processes.
Medicine:
Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems.
Diagnostics: Biotinylated compounds are used in diagnostic assays for the detection of various biomolecules.
Industry:
Biotechnology: this compound is used in the development of biotechnological products and processes.
Mécanisme D'action
Molecular Targets and Pathways: The biotinyl group in Fmoc-Lys(epsilonAhx-biotinyl)-OH binds strongly to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications, such as protein purification and detection.
Comparaison Avec Des Composés Similaires
Fmoc-Lys(biotinyl)-OH: Similar to Fmoc-Lys(epsilonAhx-biotinyl)-OH but without the epsilonAhx spacer.
Fmoc-Lys(epsilonAhx)-OH: Contains the epsilonAhx spacer but lacks the biotinyl group.
Uniqueness: this compound is unique due to the presence of both the biotinyl group and the epsilonAhx spacer, which provides additional flexibility and functionality in bioconjugation applications.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
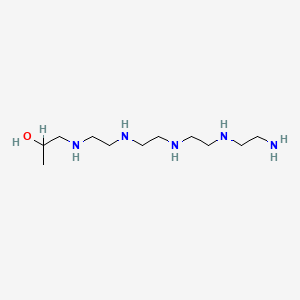
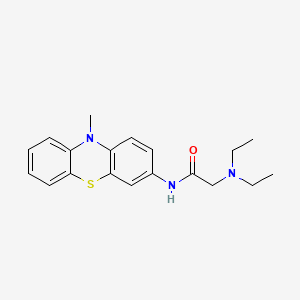

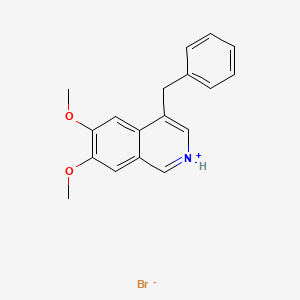
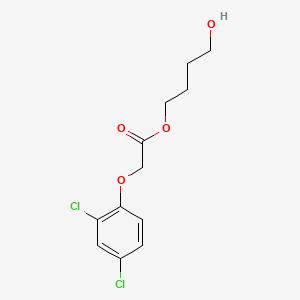

![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
